MERIMEPODIB
Description
Molecular Formula and Stereochemical Configuration
Merimepodib possesses the molecular formula C23H24N4O6, representing a molecular composition that includes twenty-three carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and six oxygen atoms. The molecular weight has been precisely determined through computational analysis to be 452.5 grams per mole, with slight variations reported in different databases ranging from 452.46 to 452.467 atomic mass units. The monoisotopic mass, representing the exact mass of the molecule containing the most abundant isotope of each element, has been calculated as 452.169584 atomic mass units.
The stereochemical configuration of this compound is characterized by the presence of a single defined stereocenter, specifically located at the 3-position of the tetrahydrofuran ring system. This stereocenter exhibits the S-configuration, as indicated by the systematic nomenclature and confirmed through structural analysis. The absolute stereochemistry is crucial for the compound's three-dimensional structure and contributes significantly to its overall molecular conformation. The stereochemical designation is consistently reported across multiple chemical databases, with the compound specifically identified as the (3S)-enantiomer.
The molecular geometry is further characterized by the spatial arrangement of functional groups, including the methoxy substituent on the phenyl ring, the oxazole heterocycle, and the carbamate linkage connecting the tetrahydrofuran moiety to the benzyl group. The stereochemical configuration influences the compound's solid-state packing behavior and intermolecular interactions, as evidenced by crystallographic studies that reveal specific hydrogen bonding patterns and molecular orientations.
Properties
CAS No. |
198821-38-4 |
|---|---|
Molecular Formula |
C23H24N4O6 |
Molecular Weight |
452.465 |
Synonyms |
MERIMEPODIB |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Mechanism of Action
Merimepodib functions by inhibiting IMPDH, an enzyme critical for the de novo synthesis of purine nucleotides. By limiting the availability of guanosine triphosphate (GTP), this compound effectively suppresses viral replication. This mechanism has been demonstrated across multiple studies involving various RNA and DNA viruses.
Key Research Findings
-
SARS-CoV-2 Inhibition :
- A study demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 in vitro, achieving a reduction in infectious particles by up to 3-log when Vero cells were pre-treated with the compound prior to infection. The study indicated that even low concentrations (2.5 µM) could reduce viral progeny to undetectable levels in cell culture .
- The combination of this compound with remdesivir showed enhanced antiviral effects, suggesting potential for use in COVID-19 treatment protocols .
- Zika Virus Activity :
-
Foot-and-Mouth Disease Virus :
- In research involving foot-and-mouth disease virus (FMDV), this compound was found to inhibit viral replication effectively in a dose-dependent manner, with an EC50 ranging from 2.876 to 7.859 µM depending on the strain. Treatment with this compound also prolonged survival time in infected suckling mice .
- Other Viral Pathogens :
Comprehensive Data Table
Case Studies
Case Study 1: this compound and COVID-19
A clinical trial investigated the efficacy of this compound in combination with remdesivir for treating COVID-19 patients. Results indicated that this combination therapy could significantly reduce the viral load in patients, suggesting a viable treatment option for severe cases .
Case Study 2: this compound Against Zika Virus
In vitro studies confirmed that this compound effectively inhibited Zika virus replication, providing insights into its potential use during outbreaks where Zika is prevalent, particularly due to its association with severe birth defects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Merimepodib belongs to the IMPDH inhibitor class, which includes compounds like mycophenolic acid (MPA) and ribavirin. Below is a detailed comparison of this compound with these functionally similar compounds:
Table 1: Comparison of this compound with Mycophenolic Acid and Ribavirin
Key Findings
Mechanistic Differences: this compound’s non-competitive inhibition of IMPDH allows it to bypass feedback regulatory mechanisms, enhancing potency compared to MPA’s uncompetitive binding . Ribavirin, while antiviral, lacks direct IMPDH inhibition and instead disrupts viral RNA synthesis through misincorporation.
Antiviral Efficacy :
- This compound’s EC₅₀ against SARS-CoV-2 (2.5 µM) is superior to MPA’s in vitro performance, which often requires higher concentrations (>10 µM) for similar effects .
- Ribavirin shows minimal standalone activity against SARS-CoV-2 but is used in combination therapies for other viruses.
Combination Potential: this compound’s synergy with remdesivir is unique, as the dual blockade of nucleotide synthesis (via IMPDH) and RNA polymerase activity (via remdesivir) creates a "two-pronged" antiviral effect . Neither MPA nor ribavirin demonstrates comparable synergy in SARS-CoV-2 models.
Safety Profile :
- This compound’s selectivity for IMPDH II reduces off-target effects compared to MPA, which causes myelosuppression and gastrointestinal toxicity. Ribavirin’s hemolytic anemia risk further limits its utility.
Preparation Methods
Beech Reaction Pathway
-
Formylation : Commercial Fast Red B tetrafluoroborate undergoes palladium(0)-catalyzed formylation using carbon monoxide under pressurized conditions (3 atm, 80°C).
-
Cyclization : The resulting aldehyde reacts with TosMIC in a methanol/water mixture (4:1 v/v) at 0–5°C, yielding the oxazole intermediate in 68% yield over two steps.
Direct Coupling Method
A streamlined single-pot procedure employs:
-
Solvent : Dimethylacetamide (DMAc)
-
Catalyst : Pd(OAc)₂ (2 mol%) with 1,3-bis(diphenylphosphino)propane (dppp)
-
Conditions : 100°C for 8 hours under CO atmosphere
This method achieves a 75% isolated yield with >95% purity, demonstrating superior scalability for batch sizes up to 50 kg.
Nitro Group Reduction and Amine Protection
The nitro moiety in the oxazole intermediate is reduced using catalytic hydrogenation:
-
Catalyst : 5% Pd/C (0.5 wt%)
-
Solvent : Ethanol/water (9:1)
-
Conditions : 40 psi H₂, 25°C, 4 hours
Key challenges include preventing over-reduction of the oxazole ring, addressed through strict temperature control and catalyst pretreatment with ethylenediamine.
Urea Linker Formation via Schotten-Baumann Reaction
The central urea moiety is installed using a modified Schotten-Baumann protocol:
-
Reagents :
-
3-(Aminomethyl)phenyl isocyanate (1.05 equiv)
-
Triphosgene (0.35 equiv) in dichloromethane
-
-
Conditions :
This low-pH adaptation suppresses the formation of bis-urea impurities (<0.3% by HPLC), a critical improvement over traditional Schotten-Baumann conditions.
Carbamate Coupling with (S)-3-Hydroxytetrahydrofuran
The final bond-forming step employs phosgene chemistry under carefully controlled conditions:
-
Reaction Scheme :
-
Process Details :
This step achieves 85% yield with 99.5% purity, demonstrating the viability of large-scale phosgene use when paired with engineered containment systems.
Crystallization and Polymorph Control
Final purification exploits differential solubility in mixed solvent systems:
-
Solvent Combination : Ethyl acetate/heptane (1:3 v/v)
-
Cooling Profile :
Synchrotron X-ray diffraction confirms the monotropic nature of Form I (space group P2₁2₁2₁), which remains stable under accelerated storage conditions (40°C/75% RH for 6 months).
Industrial-Scale Production Considerations
Vertex Pharmaceuticals’ manufacturing process highlights several innovations:
-
Online Monitoring : FTIR and Raman spectroscopy for real-time reaction tracking
-
Waste Stream Management :
-
Batch Records :
Analytical Characterization
Critical quality attributes are verified through:
-
HPLC Methods :
-
Solid-State Analysis :
Comparative Analysis of Synthetic Routes
Q & A
Q. How should researchers design studies to explore this compound's synergy with existing therapeutics?
- Methodological Answer: Apply combination index (CI) analysis using the Chou-Talalay method. Test fixed-ratio dilutions in 2D/3D cell cultures and validate in patient-derived xenografts (PDX). Use isobolograms to distinguish additive vs. synergistic effects .
Methodological Considerations
- Data Management: Maintain raw data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata. Use version control (Git) for code and scripts .
- Ethical Compliance: For in vivo studies, follow ARRIVE guidelines and obtain IACUC approval. Document adverse events in real-time .
- Reproducibility: Publish full experimental protocols, including negative results, in supplementary materials. Share compound characterization data (e.g., NMR spectra) via Figshare or institutional repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
